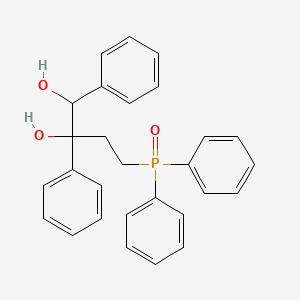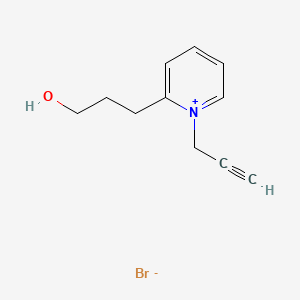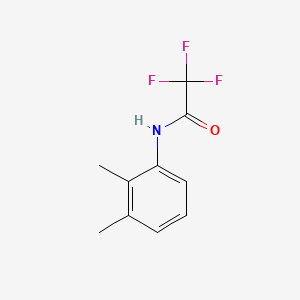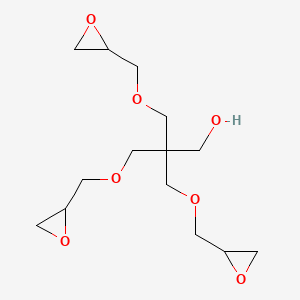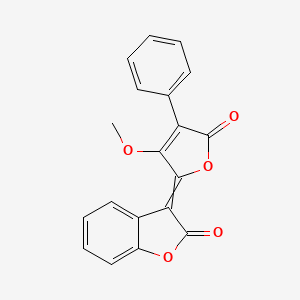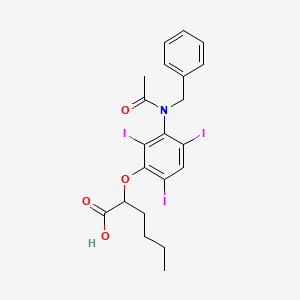
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of the N-benzylacetamido group. This can be achieved through the Schotten-Baumann reaction, where benzylamine reacts with acetyl chloride to form N-benzylacetamide . The subsequent iodination of the phenoxy group can be carried out using iodine and an oxidizing agent such as potassium iodate. Finally, the hexanoic acid moiety is introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The amide and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
N-Benzylacetamide: Lacks the phenoxy and hexanoic acid groups, making it less complex.
2,4,6-Triiodophenol: Contains the iodine atoms but lacks the amide and hexanoic acid groups.
Hexanoic Acid: A simple carboxylic acid without the additional functional groups.
Uniqueness
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and potential applications. The presence of iodine enhances its utility in radiolabeling and imaging studies, while the amide and carboxylic acid groups provide opportunities for further chemical modifications.
特性
CAS番号 |
22275-41-8 |
|---|---|
分子式 |
C21H22I3NO4 |
分子量 |
733.1 g/mol |
IUPAC名 |
2-[3-[acetyl(benzyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C21H22I3NO4/c1-3-4-10-17(21(27)28)29-20-16(23)11-15(22)19(18(20)24)25(13(2)26)12-14-8-6-5-7-9-14/h5-9,11,17H,3-4,10,12H2,1-2H3,(H,27,28) |
InChIキー |
IFFFEGDTQJLYGP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC2=CC=CC=C2)C(=O)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
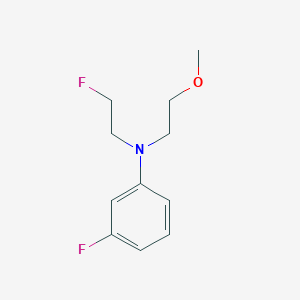
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
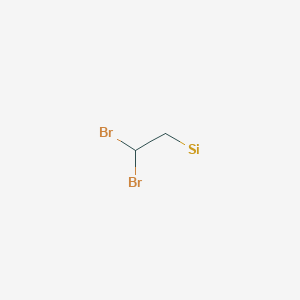
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

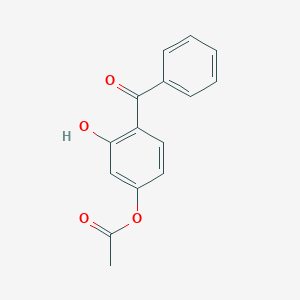
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
